molecular formula C8H11FO B1660711 2-Fluorocyclooct-2-en-1-one CAS No. 823178-55-8

2-Fluorocyclooct-2-en-1-one

Cat. No. B1660711
CAS RN: 823178-55-8
M. Wt: 142.17
InChI Key: DVWFFRDKXZCSLA-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluorocyclooct-2-en-1-one”, also known as FCO, is a fluorinated organic compound. It has a CAS Number of 823178-55-8 and a molecular weight of 142.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (E)-2-fluorocyclooct-2-en-1-one . The InChI code is 1S/C8H11FO/c9-7-5-3-1-2-4-6-8(7)10/h5H,1-4,6H2/b7-5+ . This indicates that the compound has a cyclooctene ring with a fluorine atom and a ketone group attached.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Safety and Hazards

For safety information and potential hazards associated with “2-Fluorocyclooct-2-en-1-one”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2E)-2-fluorocyclooct-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO/c9-7-5-3-1-2-4-6-8(7)10/h5H,1-4,6H2/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWFFRDKXZCSLA-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(C(=O)CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C(\C(=O)CC1)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Fluorocyclooct-2-en-1-one

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